molecular formula C10H8BrNO2 B1580410 methyl 6-bromo-1H-indole-2-carboxylate CAS No. 372089-59-3

methyl 6-bromo-1H-indole-2-carboxylate

Cat. No. B1580410
CAS RN: 372089-59-3
M. Wt: 254.08 g/mol
InChI Key: BUMYRKNZGPXFEG-UHFFFAOYSA-N
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Description

Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies. For instance, one study described the isolation of indole derivatives using flash chromatography or semi-preparative HPLC . Another study mentioned the inhibitory activity of compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate against influenza A .


Molecular Structure Analysis

The molecular structure of methyl 6-bromoindole-2-carboxylate is characterized by its solubility in acetone .


Chemical Reactions Analysis

Methyl 6-bromo-1H-indole-2-carboxylate is a key intermediate in various chemical reactions. It is used in the synthesis of different pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

Methyl 6-bromo-1H-indole-2-carboxylate has a density of 1.6±0.1 g/cm3, a boiling point of 386.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 58.0±0.3 cm3, and its molar volume is 155.9±3.0 cm3 .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including methyl 6-bromo-1H-indole-2-carboxylate, have shown potential as antiviral agents. For instance, compounds similar to methyl 6-bromo-1H-indole-2-carboxylate have demonstrated inhibitory activity against influenza A .

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been developed as potent HIV-1 integrase strand transfer inhibitors. This is significant as HIV-1 integrase plays a key role in the viral life cycle .

Anticancer Applications

Indole derivatives have shown potential in the development of anticancer drugs. They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activities, which could be beneficial in combating oxidative stress-related diseases .

Antimicrobial Applications

Indole derivatives have shown antimicrobial activities, which could be useful in the development of new antimicrobial drugs .

Antidiabetic Applications

Indole derivatives have shown potential in the treatment of diabetes, demonstrating antidiabetic activities .

Antimalarial Applications

Indole derivatives have also shown potential in the treatment of malaria, demonstrating antimalarial activities .

Mechanism of Action

The specific mechanism of action of methyl 6-bromo-1H-indole-2-carboxylate is not clearly mentioned in the available literature .

Safety and Hazards

When handling methyl 6-bromo-1H-indole-2-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Future Directions

Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve its use in the development of new drugs and agrochemicals .

properties

IUPAC Name

methyl 6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYRKNZGPXFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353804
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1H-indole-2-carboxylate

CAS RN

372089-59-3
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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